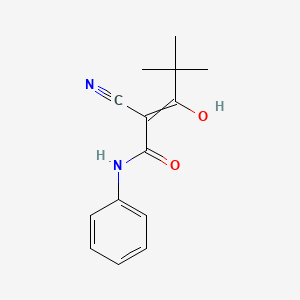
Dibutylamine hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutylamine hydroiodide is a chemical compound with the molecular formula C8H20IN. This compound is typically found as a white to light yellow powder or crystalline solid . It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Dibutylamine hydroiodide can be synthesized through the reaction of dibutylamine with hydroiodic acid. The reaction typically involves mixing dibutylamine with an aqueous solution of hydroiodic acid under controlled conditions to form the hydroiodide salt . The reaction is usually carried out at room temperature, and the product is isolated by filtration and drying.
Análisis De Reacciones Químicas
Dibutylamine hydroiodide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Aplicaciones Científicas De Investigación
Dibutylamine hydroiodide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It can be used in biochemical studies to investigate the effects of amine compounds on biological systems.
Industry: It is used in the production of other chemical compounds and materials.
Mecanismo De Acción
The mechanism of action of dibutylamine hydroiodide involves its interaction with molecular targets in chemical reactions. As a hydroiodide salt, it can release iodide ions, which can participate in various chemical processes. The exact molecular pathways and targets depend on the specific reactions and applications in which it is used .
Comparación Con Compuestos Similares
Dibutylamine hydroiodide can be compared with other similar compounds such as:
Butylamine hydroiodide: Similar in structure but with a shorter carbon chain, leading to different physical and chemical properties.
Dibutylamine hydrochloride: Another salt form of dibutylamine, but with chloride instead of iodide, which can affect its reactivity and applications.
Dibutylamine sulfate: A sulfate salt of dibutylamine, used in different industrial applications due to its unique properties.
This compound is unique due to its specific reactivity and the presence of the iodide ion, which can influence its behavior in chemical reactions and its applications in various fields.
Propiedades
Número CAS |
79886-80-9 |
|---|---|
Fórmula molecular |
C8H20IN |
Peso molecular |
257.16 g/mol |
Nombre IUPAC |
N-butylbutan-1-amine;hydroiodide |
InChI |
InChI=1S/C8H19N.HI/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;1H |
Clave InChI |
XSLDMAXRLXEWGL-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCCC.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


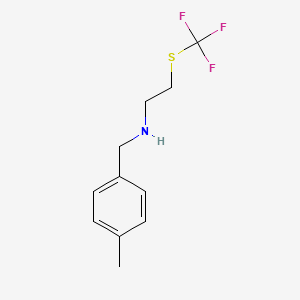

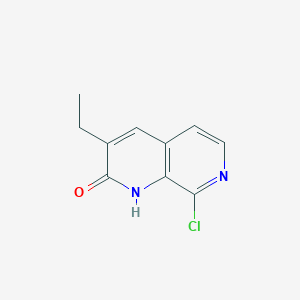
![2-[(1-Ethylpropoxy)methyl]oxirane](/img/structure/B11761310.png)
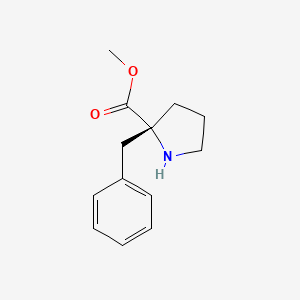
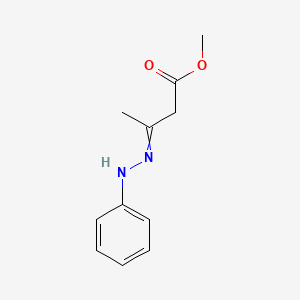
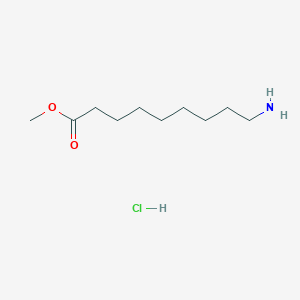

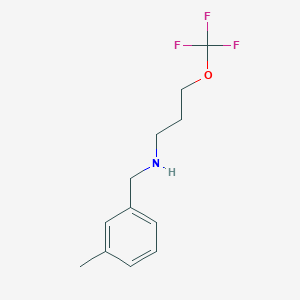

![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)

